molecular formula C6H5N3O2 B14003684 5-Hydroxy-2,5-dihydro-3h-pyrazolo[4,3-c]pyridin-3-one CAS No. 3268-70-0

5-Hydroxy-2,5-dihydro-3h-pyrazolo[4,3-c]pyridin-3-one

Cat. No.: B14003684
CAS No.: 3268-70-0
M. Wt: 151.12 g/mol
InChI Key: RUGYDUFWVLULAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Hydroxy-2,5-dihydro-3h-pyrazolo[4,3-c]pyridin-3-one is a heterocyclic compound that belongs to the class of pyrazolopyridines. This compound is characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring. It has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy-2,5-dihydro-3h-pyrazolo[4,3-c]pyridin-3-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the condensation of hydrazine derivatives with pyridine-2,3-dione, followed by cyclization to form the pyrazolopyridine core. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and scalability. The process may include steps such as solvent extraction, crystallization, and purification to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-2,5-dihydro-3h-pyrazolo[4,3-c]pyridin-3-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrazolopyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the pyrazolopyridine ring.

Scientific Research Applications

5-Hydroxy-2,5-dihydro-3h-pyrazolo[4,3-c]pyridin-3-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Hydroxy-2,5-dihydro-3h-pyrazolo[4,3-c]pyridin-3-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby modulating their activity. The compound’s effects on cellular processes such as apoptosis, cell cycle progression, and signal transduction pathways are also of interest in research.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with a similar fused ring system, known for its biological activities.

    Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: A compound with additional nitrogen atoms in the ring system, exhibiting unique pharmacological properties.

Uniqueness

5-Hydroxy-2,5-dihydro-3h-pyrazolo[4,3-c]pyridin-3-one is unique due to its specific hydroxyl group and the position of the fused rings, which confer distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

CAS No.

3268-70-0

Molecular Formula

C6H5N3O2

Molecular Weight

151.12 g/mol

IUPAC Name

5-hydroxy-2H-pyrazolo[4,3-c]pyridin-3-one

InChI

InChI=1S/C6H5N3O2/c10-6-4-3-9(11)2-1-5(4)7-8-6/h1-3,11H,(H,8,10)

InChI Key

RUGYDUFWVLULAG-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C=C2C1=NNC2=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.